

Physical properties of 6-Chloro-3-methylisoquinoline (melting point, boiling point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-3-methylisoquinoline

Cat. No.: B080495

[Get Quote](#)

Technical Guide: Physical Properties of 6-Chloro-3-methylisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted physical properties of **6-Chloro-3-methylisoquinoline** (CAS No. 14123-76-3), a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its melting point, boiling point, and solubility. Furthermore, it outlines standardized experimental protocols for the determination of these properties, intended to assist researchers in laboratory settings. Visual workflows for these experimental procedures are provided using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction to 6-Chloro-3-methylisoquinoline

6-Chloro-3-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family. The isoquinoline scaffold is a critical pharmacophore found in numerous natural alkaloids and synthetic molecules with a wide range of biological activities. The presence of a chloro- group at the 6-position and a methyl group at the 3-position significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic

distribution, and crystal packing, which in turn affect its behavior in biological and chemical systems. Accurate characterization of its physical properties is a fundamental prerequisite for its application in drug design, process chemistry, and materials science.

Physical Properties Data

The quantitative physical properties for **6-Chloro-3-methylisoquinoline** are summarized below. It is important to note that experimentally determined data for this specific compound is sparse in publicly accessible literature; therefore, calculated values are included where applicable and are clearly noted.

Property	Value	Conditions	Source / Method
Molecular Formula	C ₁₀ H ₈ ClN	-	-
Molecular Weight	177.63 g/mol	-	-
Melting Point	Data not available	-	-
Boiling Point	Data not available	-	-
Aqueous Solubility	0.21 g/L	25 °C	Calculated[1]

Note: The solubility is a calculated value and should be confirmed experimentally.

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of a solid organic compound like **6-Chloro-3-methylisoquinoline**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a crucial indication of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)

- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Spatula
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the **6-Chloro-3-methylisoquinoline** sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.[2]
- Apparatus Setup: Place the loaded capillary tube into the melting point apparatus, ensuring the sample is aligned with the heating block or oil and the thermometer bulb.[2]
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.[3]
- Observation and Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.
 - The melting point is reported as the range $T_1 - T_2$.

Boiling Point Determination (Micro-Reflux Method)

For determining the boiling point when only a small amount of liquid is available, the micro-reflux method is suitable. Since **6-Chloro-3-methylisoquinoline** is a solid at room

temperature, this protocol would apply if the compound were melted or dissolved in a high-boiling solvent for other experimental purposes.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., Thiele tube with heating oil)
- Rubber band or wire for attachment

Procedure:

- Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with its open end down.^[4]
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.^{[4][5]}
- Heating: Immerse the assembly in a Thiele tube. Heat the side arm of the Thiele tube gently.^[5]
- Observation and Recording:
 - As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and then the sample's vapor escape.^[5]
 - Continue gentle heating until a rapid and continuous stream of bubbles is observed.
 - Stop heating. The bubbling will slow down and eventually stop.

- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Solubility Determination

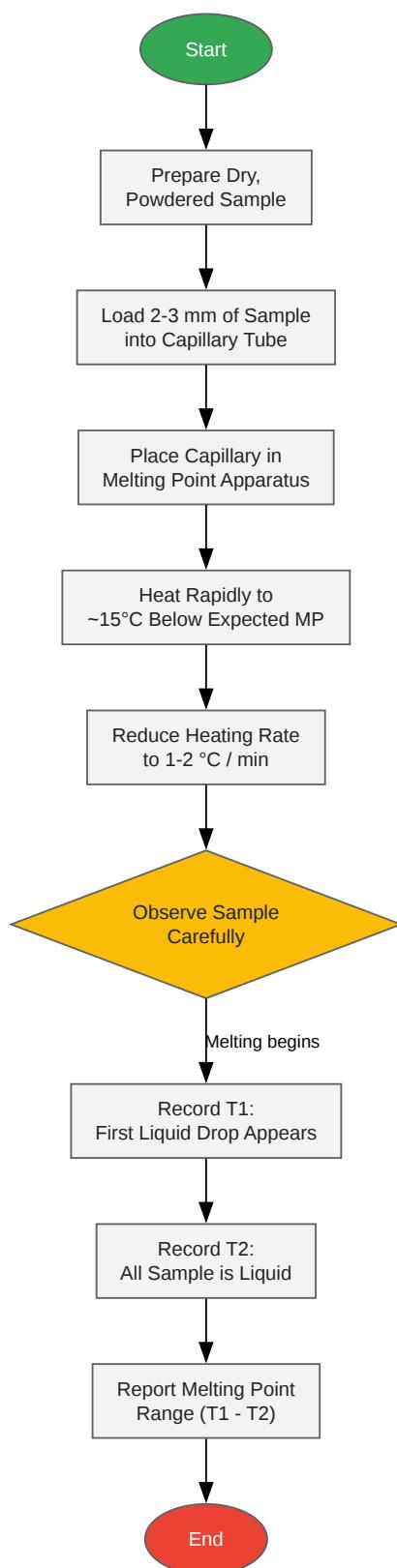
A qualitative and semi-quantitative assessment of solubility provides insight into the polarity and functional groups present in a molecule.

Apparatus:

- Small test tubes
- Vortex mixer (optional)
- Graduated pipettes
- Spatula or analytical balance

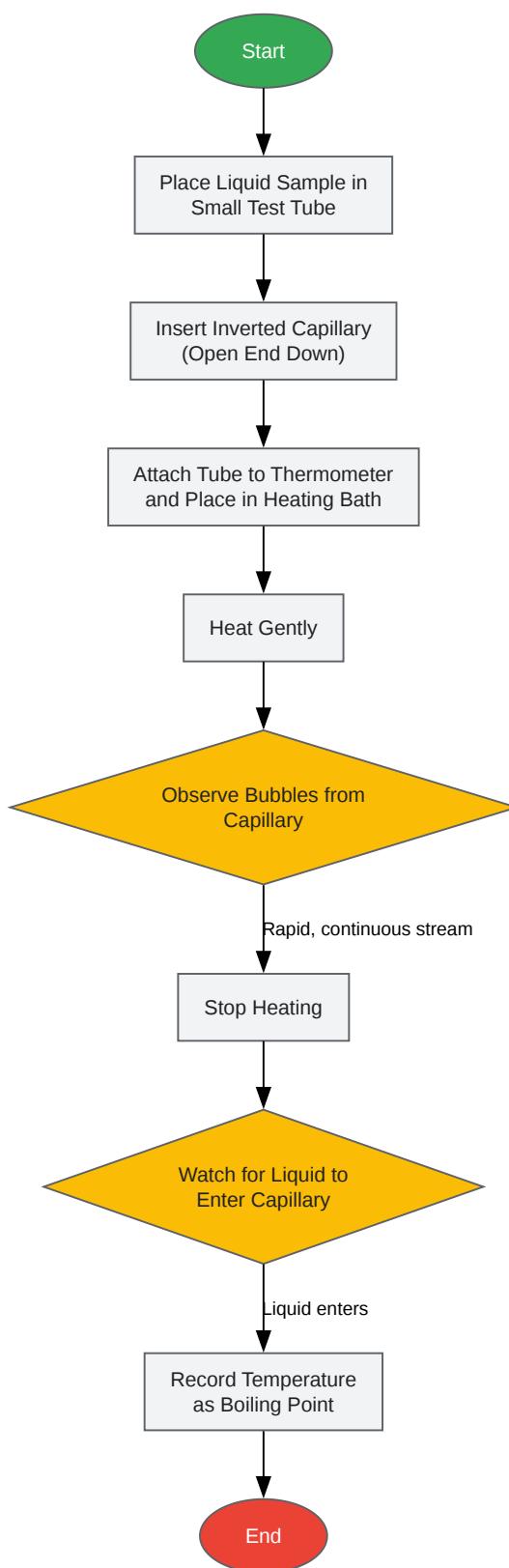
Solvents:

- Water (polar, protic)
- 5% Hydrochloric acid (HCl)
- 5% Sodium hydroxide (NaOH)
- 5% Sodium bicarbonate (NaHCO₃)
- Organic solvents (e.g., ethanol, diethyl ether, acetone)

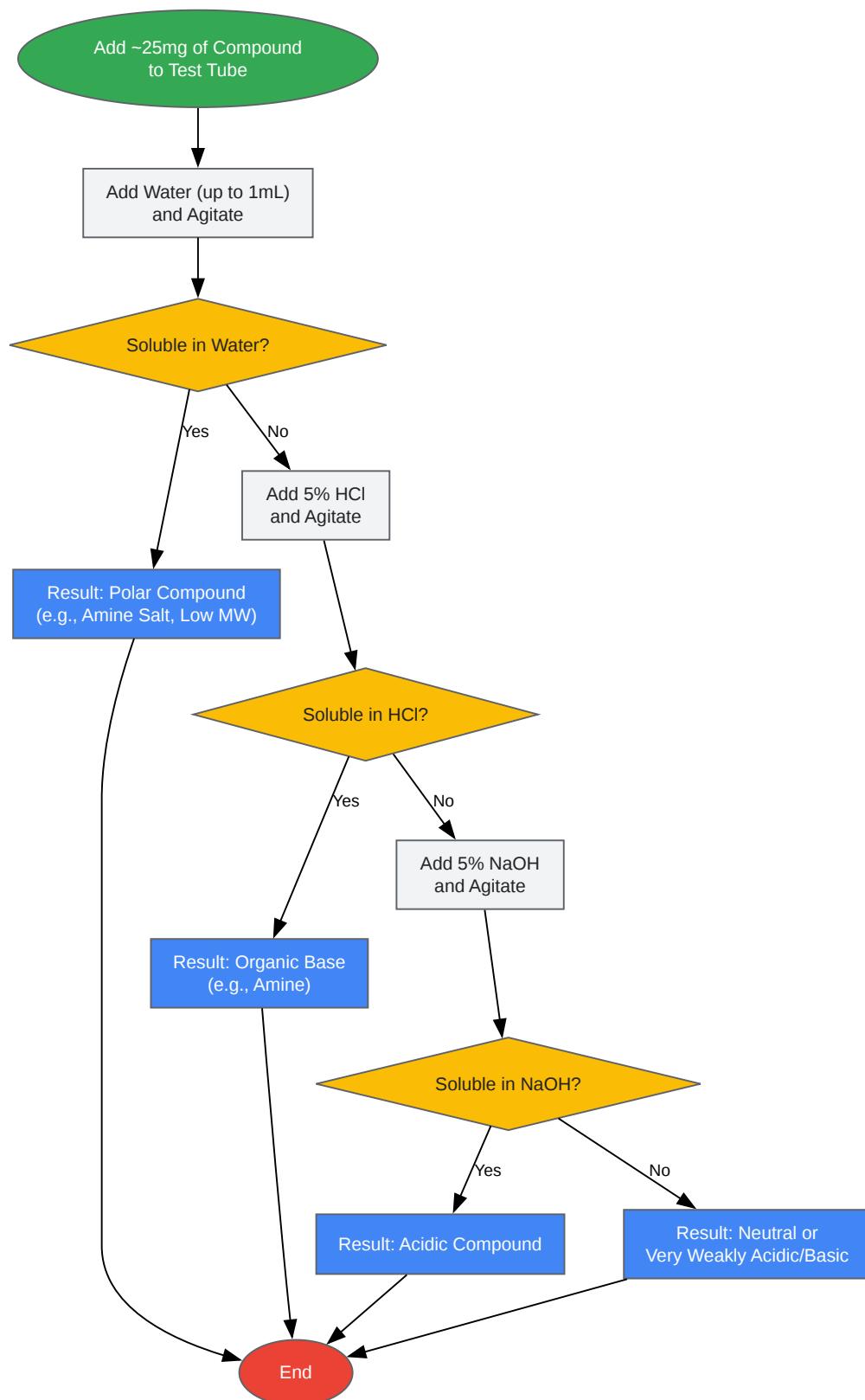

Procedure:

- Initial Test: Place approximately 20-30 mg of **6-Chloro-3-methylisoquinoline** into a small test tube.
- Solvent Addition: Add the chosen solvent (e.g., water) dropwise, up to about 1 mL, shaking or vortexing the tube after each addition.[6]

- Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible suspended particles.[7][8]
- Systematic Testing:
 - Water: Test solubility in water first. If soluble, the compound is likely polar with a low carbon count.[8]
 - 5% HCl: If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group, such as the nitrogen in the isoquinoline ring.[7][9]
 - 5% NaOH: If insoluble in water, test in 5% NaOH. Solubility suggests an acidic functional group.[7][9]
 - 5% NaHCO₃: This is a weaker base than NaOH. If a compound dissolves in NaOH but not NaHCO₃, it is likely a weak acid (e.g., a phenol). Stronger acids (e.g., carboxylic acids) will dissolve in both.[7][9]
 - Organic Solvents: Test solubility in common organic solvents to understand its behavior in non-aqueous systems. The principle of "like dissolves like" applies.


Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.


[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Micro-Boiling Point Determination.

[Click to download full resolution via product page](#)

Caption: Logical Flow for Systematic Solubility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 14123-76-3, 6-Chloro-3-methylisoquinoline - chemBlink [www.chemblink.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. deredpill.com [deredpill.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical properties of 6-Chloro-3-methylisoquinoline (melting point, boiling point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080495#physical-properties-of-6-chloro-3-methylisoquinoline-melting-point-boiling-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com